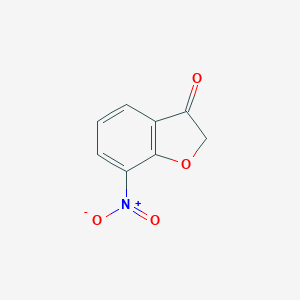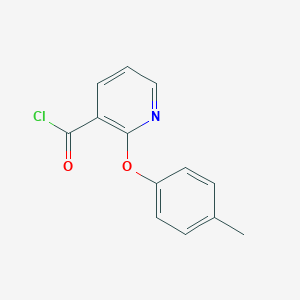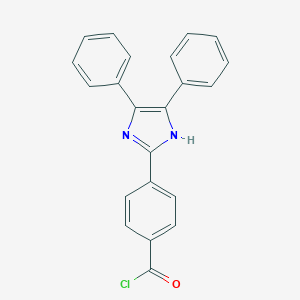![molecular formula C12H13IN2O2 B066745 Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate CAS No. 192189-18-7](/img/structure/B66745.png)
Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a chemical compound involved in various synthetic and chemical transformation processes. This compound is part of a broader class of chemicals that play a critical role in organic synthesis and pharmaceutical research, offering a backbone for the development of complex molecules.
Synthesis Analysis
The synthesis of related compounds typically involves multistep processes that may include catalytic reduction, nitrile anion cyclization, and other strategies to achieve high yield and enantioselectivity. For instance, an efficient method for synthesizing highly functionalized 2-pyrrolidinones demonstrates the utility of tert-butyl substituted compounds in accessing novel macrocyclic inhibitors, highlighting the relevance of tert-butyl substituted pyrrolopyridines in complex synthesis endeavors (Sasaki et al., 2020).
Applications De Recherche Scientifique
Coupling Reactions
Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine- 1-carboxylate undergoes palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
Synthesis and Characterization
The synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate and its coupling with aromatic aldehydes to form Schiff base compounds has been characterized using various spectroscopic methods (Çolak et al., 2021).
Synthesis of Fluorinated Pyrrolo[2,3-b]pyridines
An efficient synthesis method for fluorinated pyrrolo[2,3-b]pyridines was developed, starting from 5-amino-1-tert-butyl-1H-pyrrolo-3-carbonitrile and using fluorinated 1,3-biselectrophiles (Iaroshenko et al., 2009).
Asymmetric Synthesis of Pyrrolidines
A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy was described, providing an efficient synthesis approach for chiral pyrrolidine derivatives (Chung et al., 2005).
Propriétés
IUPAC Name |
tert-butyl 3-iodopyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWXYUIDHAWPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634752 | |
| Record name | tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate | |
CAS RN |
192189-18-7 | |
| Record name | tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)


![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)




